molecular formula C11H13N3O3S B187894 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine CAS No. 28004-59-3

5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B187894
CAS No.: 28004-59-3
M. Wt: 267.31 g/mol
InChI Key: DJSKNOBOTVECTH-UHFFFAOYSA-N
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Description

5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine is a compound that features a thiadiazole ring substituted with a trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with thiosemicarbazide under acidic conditions to form the intermediate 3,4,5-trimethoxyphenylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired thiadiazole compound .

Chemical Reactions Analysis

5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Scientific Research Applications

Chemistry

5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions including:

  • Oxidation : Formation of sulfoxides or sulfones.
  • Reduction : Conversion of the thiadiazole ring to a thiadiazoline ring.
  • Substitution Reactions : The amine group can participate in nucleophilic substitution reactions with various reagents.

Biology

The compound exhibits promising biological activities that make it a candidate for further research:

  • Anticancer Activity : Studies have shown that it can inhibit tumor growth by targeting specific cellular pathways.
  • Antifungal and Antibacterial Properties : It demonstrates efficacy against pathogens such as Helicobacter pylori and Mycobacterium tuberculosis, making it valuable in pharmaceutical applications.

Medicine

Research indicates potential therapeutic applications in treating various diseases:

  • Cancer Treatment : Its ability to inhibit certain enzymes involved in cancer progression positions it as a candidate for drug development.
  • Neurological Disorders : Preliminary studies suggest its effectiveness in models of Alzheimer’s disease and depression.

Case Studies

  • Anticancer Research :
    • A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiadiazole compounds exhibited significant cytotoxic effects on cancer cell lines. The trimethoxyphenyl group was crucial for enhancing the anticancer activity.
  • Antibacterial Efficacy :
    • Research indicated that this compound showed potent activity against Mycobacterium tuberculosis, suggesting its potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar compounds to 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine include:

Biological Activity

5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine is a compound that has attracted attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C11_{11}H13_{13}N3_{3}O3_{3}S
Molecular Weight 267.304 g/mol
CAS Number 28004-59-3
Purity ≥ 95%

Synthesis

The synthesis of this compound typically involves the reaction of thiadiazole derivatives with various amine groups. The specific synthetic routes can vary but often include the formation of the thiadiazole ring through cyclization reactions involving appropriate precursors.

Antimicrobial Properties

Research indicates that derivatives of the thiadiazole scaffold exhibit significant antimicrobial activity. For instance, studies have shown that compounds containing the 1,3,4-thiadiazole moiety possess antimicrobial properties against various bacterial strains such as Salmonella typhi and E. coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of thiadiazole derivatives. In particular:

  • Cytotoxicity Studies : The compound demonstrated notable cytotoxic effects against cancer cell lines such as HeLa and MCF-7. For example, one study reported an IC50_{50} value of 29 µM against HeLa cells .
  • Mechanism : The increased lipophilicity of certain derivatives enhances their interaction with biological targets, leading to improved anticancer efficacy .

Other Biological Activities

Beyond antimicrobial and anticancer effects, thiadiazole derivatives have been linked to several other pharmacological activities:

  • Anti-inflammatory : Some studies suggest that these compounds may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines .
  • Analgesic and Anxiolytic Effects : There is emerging evidence supporting their potential as analgesics and anxiolytics .

Case Studies

  • Antimicrobial Activity : A study assessed various thiadiazole derivatives for their inhibition zones against E. coli and S. aureus. Compounds with specific substitutions showed inhibition zones ranging from 15 to 19 mm at a concentration of 500 µg/disk .
  • Cytotoxicity Evaluation : In a comparative study involving multiple thiadiazole derivatives, compound 2g exhibited significant anti-proliferative effects on LoVo and MCF-7 cell lines with IC50_{50} values significantly lower than those of standard chemotherapeutics .

Properties

IUPAC Name

5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-15-7-4-6(10-13-14-11(12)18-10)5-8(16-2)9(7)17-3/h4-5H,1-3H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSKNOBOTVECTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182288
Record name 1,3,4-Thiadiazol-2-amine, 5-(3,4,5-trimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28004-59-3
Record name 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28004-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Thiadiazol-2-amine, 5-(3,4,5-trimethoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028004593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4-Thiadiazol-2-amine, 5-(3,4,5-trimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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